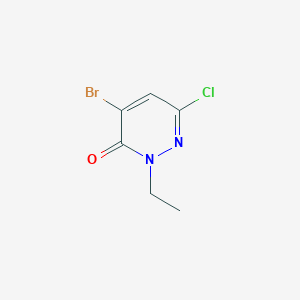
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the halogenation of a pyridazine precursor. For example, starting with 2-ethylpyridazin-3(2H)-one, bromination and chlorination reactions can be carried out using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.
化学反应分析
Types of Reactions
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
科学研究应用
Anticancer Activity
Research indicates that derivatives of pyridazinones, including 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one, exhibit promising anticancer properties. These compounds are being explored as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study highlighted that certain pyridazinone derivatives could selectively inhibit FGFR1, FGFR2, FGFR3, and FGFR4, suggesting their potential role as targeted cancer therapies .
Antimicrobial Properties
Pyridazinones have also been investigated for their antimicrobial activities. Compounds with similar structures have shown efficacy against a range of bacterial strains, indicating that this compound could be developed further as an antibacterial agent .
Agrochemical Applications
The compound's structure suggests potential use in agrochemicals, particularly as a herbicide or pesticide. Research into similar compounds has revealed their effectiveness in controlling various pests and weeds, which could be extrapolated to include this compound .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that pyridazinone derivatives can inhibit cancer cell proliferation with IC50 values in the nanomolar range. |
| Study B | Antimicrobial Efficacy | Showed that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. |
| Study C | Agrochemical Potential | Evaluated the herbicidal activity of pyridazinones, leading to the conclusion that modifications can enhance efficacy against specific weeds. |
作用机制
The mechanism of action of 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
- 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
- 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one
- 4-Bromo-6-chloro-2-phenylpyridazin-3(2H)-one
Uniqueness
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is unique due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
生物活性
4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C6H6BrClN2O with a molecular weight of approximately 223.46 g/mol. The compound features a pyridazine ring substituted with bromine and chlorine atoms, which are known to influence its biological activity.
Antiviral Activity
Research has indicated that compounds structurally similar to this compound exhibit antiviral properties. For instance, a study on related pyridazine derivatives demonstrated significant antiviral activity against the yellow fever virus, suggesting that the presence of halogen substituents enhances the interaction with viral proteins, thereby inhibiting replication .
Table 1: Antiviral Activity of Pyridazine Derivatives
| Compound | EC50 (µM) | Virus Target |
|---|---|---|
| Compound A | 25 | Yellow Fever Virus |
| Compound B | 44 | Yellow Fever Virus |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on pyridazinone-based inhibitors reported that certain derivatives could inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator in cell cycle progression. The binding affinity of these compounds was evaluated using molecular docking studies, revealing that they effectively occupy the ATP-binding site of CDK2 .
Table 2: Anticancer Activity and Binding Affinity
| Compound | Kd (nM) | Target Enzyme |
|---|---|---|
| BZ1 | 6.3 | BPTF |
| Compound C | TBD | CDK2 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Inhibition of viral replication may occur through interference with viral protein synthesis or assembly, while anticancer activity may stem from the inhibition of key kinases involved in cell proliferation.
Case Study: Inhibition of CDK2
In vitro studies have shown that derivatives similar to this compound can inhibit CDK2 activity, leading to reduced cell proliferation in cancer models. The binding interactions involve hydrogen bonds with critical amino acid residues within the active site, thus preventing substrate access .
属性
分子式 |
C6H6BrClN2O |
|---|---|
分子量 |
237.48 g/mol |
IUPAC 名称 |
4-bromo-6-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C6H6BrClN2O/c1-2-10-6(11)4(7)3-5(8)9-10/h3H,2H2,1H3 |
InChI 键 |
HVCBBPVZWFDNIR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=CC(=N1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















